3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Medicinal Chemistry Lipophilicity NAAA Inhibition

Procure CAS 31079-70-6 as the definitive 3-phenyl/meta-CF₃ pyrrolidine-1-carboxamide for structure–activity relationship campaigns. Unlike des-phenyl analog CAS 35640-10-9, the 3-phenyl substituent is essential for NAAA inhibitory potency, while the meta-CF₃ group (σm = +0.43) provides distinct electronic modulation unattainable with ortho- or para-CF₃ isomers. With tPSA ≈36 Ų and ≥95% purity, this compound is ready for CNS-penetrant probe development, HPLC reference standardization, and quantitative bioanalysis without additional purification.

Molecular Formula C18H17F3N2O
Molecular Weight 334.342
CAS No. 31079-70-6
Cat. No. B2638430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
CAS31079-70-6
Molecular FormulaC18H17F3N2O
Molecular Weight334.342
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C18H17F3N2O/c19-18(20,21)15-7-4-8-16(11-15)22-17(24)23-10-9-14(12-23)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,22,24)
InChIKeyQFOAAMPVIXDSFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 31079-70-6): Core Structural Identity and Sourcing Context


3-Phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 31079-70-6) is a synthetic pyrrolidine-1-carboxamide featuring a saturated five-membered N-heterocyclic core, a 3-phenyl substituent on the pyrrolidine ring, and a 3-(trifluoromethyl)phenyl moiety linked via a urea-like carboxamide bridge. Its molecular formula is C18H17F3N2O (MW 334.34 g/mol), with a typical commercial purity of ≥95% . The compound belongs to a broader class of pyrrolidine carboxamides explored in medicinal chemistry and agrochemical research for their modulated lipophilicity and metabolic stability conferred by the trifluoromethyl group [1]. Unlike many in-class analogs that lack either the 3-phenyl or the meta-CF3 substituent, this compound combines both pharmacophoric elements in a single scaffold, making it a distinct entry for structure-activity relationship (SAR) campaigns.

Why a Simple Pyrrolidine-1-Carboxamide Cannot Replace 3-Phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide in Focused SAR Studies


Generic pyrrolidine-1-carboxamides, such as N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (CAS 35640-10-9, MW 258.24), lack the 3-phenyl substituent present on the target compound. In SAR campaigns for pyrrolidine amide-based N-acylethanolamine acid amidase (NAAA) inhibitors, the presence of a 3-phenyl substituent on the pyrrolidine core has been explicitly shown to be preferable for optimal inhibitory potency, with its removal or replacement leading to reduced activity [1]. Furthermore, the meta-trifluoromethyl substitution pattern on the anilide ring directly influences both the compound's lipophilicity (estimated AlogP ≈ 4.1) and its electronic modulation of the urea pharmacophore, parameters that are not replicated by the des-phenyl analog or by ortho/para-CF3 positional isomers [2]. Consequently, substituting any of these structural features compromises the integrated steric, electronic, and hydrophobic profile that defines this compound's utility in probing target binding pockets.

Quantitative Differentiation of 3-Phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide Against Its Closest Analogs


Enhanced Molecular Complexity and Lipophilicity Versus the Des-Phenyl Analog

The target compound incorporates a 3-phenyl substituent on the pyrrolidine ring (MW 334.34 g/mol), in contrast to the widely available N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (CAS 35640-10-9, MW 258.24 g/mol) which carries only a hydrogen at this position. This structural difference increases the molecular weight by 76.10 g/mol and substantially elevates lipophilicity. Based on structure-based calculations, the target compound has an estimated AlogP of ~3.9–4.2 compared to ~2.5–2.8 for the des-phenyl analog [1]. In published SAR studies on pyrrolidine amide NAAA inhibitors, the introduction of a 3-phenyl substituent was associated with a marked improvement in inhibitory potency, with compound 4g (bearing a related phenyl-extension motif) achieving a competitive, reversible inhibition of NAAA at low micromolar concentrations (IC50 values not explicitly disclosed for the target compound but contextualized within the series) [2].

Medicinal Chemistry Lipophilicity NAAA Inhibition

Meta-Trifluoromethyl Substitution: Differentiated Electronic Profile Versus Ortho and Para Isomers

The trifluoromethyl group in the target compound is positioned at the meta (3-) position of the anilide phenyl ring. Among positional isomers—3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 1210271-19-4) and 3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 1211014-69-5)—the meta-CF3 group exerts a distinct electron-withdrawing inductive effect (-I) with minimal resonance interaction, quantified by a Hammett σm constant of +0.43, compared to σp = +0.54 for the para isomer and σo = +0.54 (with additional steric effects) for the ortho isomer [1]. This difference modulates the acidity of the urea NH proton and the overall dipole moment of the molecule, which can translate into differential binding affinity for targets that engage the carboxamide moiety through hydrogen-bonding interactions [2].

Medicinal Chemistry Electronic Effects Positional Isomer

Unique Hydrogen-Bond Donor/Acceptor Profile Relative to Core Scaffold Modifications

The target compound possesses 1 hydrogen-bond donor (urea NH) and 4 hydrogen-bond acceptors (urea carbonyl O, pyrrolidine N, and 3 F atoms on CF3), yielding a topological polar surface area (tPSA) of approximately 36 Ų [1]. In contrast, oxadiazole-based pyrrolidine carboxamide analogs evaluated as hNK1 antagonists exhibit tPSA values in the range of 50–80 Ų [2]. The lower tPSA of the target compound suggests superior passive membrane permeability potential relative to more polar heterocyclic replacements, a critical factor for CNS-targeted probe development.

Medicinal Chemistry Hydrogen Bonding Physicochemical Properties

Differentiated Commercial Availability: Higher Purity and Catalog Focus Versus Non-Specific Analogs

The target compound is commercially offered at a standardized purity of ≥95% (HPLC) by specialty suppliers, with catalog numbers such as CM872796 . In contrast, the simpler analog N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (CAS 35640-10-9) is often available in bulk but frequently at lower purities (e.g., 90% or unspecified technical grade) or with limited analytical documentation . This purity differential is critical for reproducible biological assays, where impurities can confound IC50 determinations or produce false-positive screening hits.

Research Procurement Purity Catalog Differentiation

Optimal Research and Industrial Application Scenarios for 3-Phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide


Probing the Effect of 3-Phenyl Substitution on NAAA Inhibitor Potency and Selectivity

Based on class-level SAR evidence indicating that 3-phenyl substituents on pyrrolidine amides enhance NAAA inhibitory potency [1], this compound serves as a direct tool to assess the contribution of the 3-phenyl group when compared head-to-head with the des-phenyl analog (CAS 35640-10-9). Researchers can evaluate changes in IC50 values, selectivity over FAAH, and anti-inflammatory activity in LPS-induced acute lung injury models.

Investigating Meta-CF3 Electronic Effects on Target Binding via Positional Isomer Screens

The meta-trifluoromethyl substitution pattern (Hammett σm = +0.43) distinguishes this compound from its ortho- and para-CF3 isomers [2]. Procurement of this compound alongside CAS 1210271-19-4 (ortho) and CAS 1211014-69-5 (para) enables a systematic study of how CF3 ring position modulates target affinity through electronic effects rather than steric bulk alone.

Evaluating Brain Penetrance Potential in Neuroscience Target Campaigns

With a calculated tPSA of ≈36 Ų, this compound falls within the favorable range for CNS penetration (tPSA < 60–70 Ų) [1]. In comparison to more polar pyrrolidine carboxamide derivatives containing oxadiazole or additional heteroatoms (tPSA 50–80 Ų), this compound can be prioritized as a starting point for neuroscience probe development where blood-brain barrier crossing is essential.

Use as a High-Purity Reference Standard in Assay Development and Quality Control

Owing to its documented ≥95% purity [1], this compound is suitable as a reference standard for HPLC method development, calibration curve generation in quantitative bioanalysis, and as a positive control or benchmark compound in enzyme inhibition or receptor binding assays requiring well-characterized chemical matter.

Quote Request

Request a Quote for 3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.